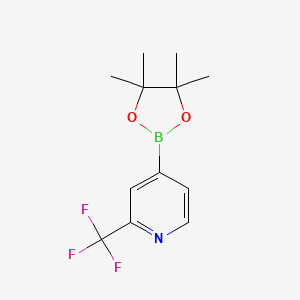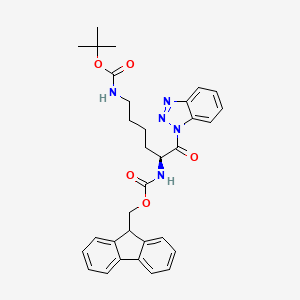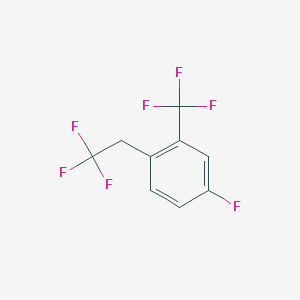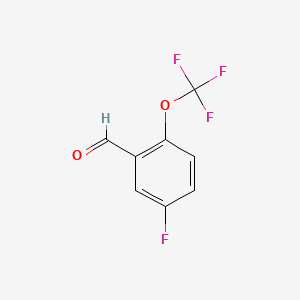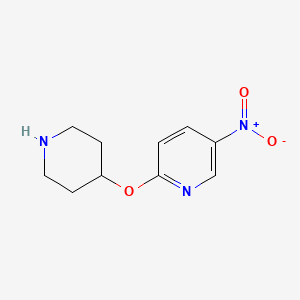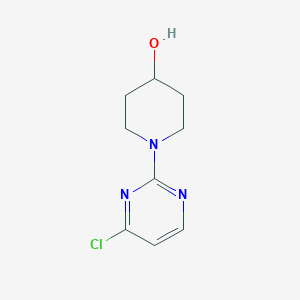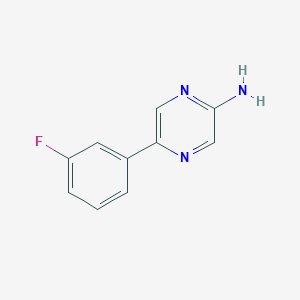
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Descripción general
Descripción
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol (5-P4-6-TFMPT) is an organosulfur compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anticancer activities. Its unique structure and properties make it an attractive target for further research. This article will provide an overview of 5-P4-6-TFMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Activities : A study by Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with good to moderate antimicrobial activity.
Advanced Material Applications
- Corrosion Inhibitors : Ansari, Quraishi, and Singh (2014) discovered that certain Schiff's bases derived from this compound are effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2014).
- Dye-Sensitized Solar Cells : In the study of dye-sensitized solar cells, ancillary chelates related to 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol showed significant efficiency improvements (Chou et al., 2014).
Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) synthesized novel heteroleptic Ir(III) metal complexes using derivatives of this compound for application in high-performance OLEDs (Chang et al., 2013).
Anticancer Research
- Potential Anticancer Agents : A study by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives showing promising anticancer activity, particularly against liver, colon, and breast cancer cell lines (Hafez & El-Gazzar, 2020).
Anti-Inflammatory Applications
- Anti-inflammatory Agents : Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, which were found to be effective anti-inflammatory agents (Toma et al., 2017).
Miscellaneous Applications
- Metal Complex Synthesis : Research by Rose et al. (1995) and Umakoshi et al. (1990) focused on synthesizing metal complexes with thiolate ligands derived from pyridine-2-thiol, demonstrating diverse chemical reactivity and structural properties (Rose et al., 1995); (Umakoshi et al., 1990).
Propiedades
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVJPAIUPBSRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)
